Benzenemethanol, 3-hydroxy-alpha-((methylamino)methyl)-, mono(hydrogensulfate) (ester), (R)-
Description
Chemical Identity: The compound Benzenemethanol, 3-hydroxy-alpha-((methylamino)methyl)-, mono(hydrogensulfate) (ester), (R)- is a sulfate ester derivative of (R)-phenylephrine. Its parent compound, (R)-phenylephrine (CAS 59-42-7), is a selective α1-adrenergic receptor agonist with the IUPAC name Benzenemethanol, 3-hydroxy-α-[(methylamino)methyl]-, (R)- . The sulfate ester modification introduces a hydrogensulfate group at the benzenemethanol hydroxyl, altering its solubility and pharmacokinetic properties.
Pharmacological Significance: (R)-Phenylephrine is widely used as a nasal decongestant, mydriatic, and vasopressor. The mono(hydrogensulfate) ester variant is likely a prodrug or a stabilized formulation designed to enhance bioavailability or reduce irritation .
Properties
CAS No. |
87913-97-1 |
|---|---|
Molecular Formula |
C9H13NO5S |
Molecular Weight |
247.27 g/mol |
IUPAC Name |
[(1R)-1-(3-hydroxyphenyl)-2-(methylamino)ethyl] hydrogen sulfate |
InChI |
InChI=1S/C9H13NO5S/c1-10-6-9(15-16(12,13)14)7-3-2-4-8(11)5-7/h2-5,9-11H,6H2,1H3,(H,12,13,14)/t9-/m0/s1 |
InChI Key |
BRSGUGOZGGFORD-VIFPVBQESA-N |
Isomeric SMILES |
CNC[C@@H](C1=CC(=CC=C1)O)OS(=O)(=O)O |
Canonical SMILES |
CNCC(C1=CC(=CC=C1)O)OS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Oxazolidine Intermediate Formation
The secondary amine in (R)-phenylephrine is protected via oxazolidine ring formation using acetone and calcium carbide under reflux conditions. This step prevents undesired side reactions during sulfation:
$$
\text{(R)-Phenylephrine} + \text{Acetone} \xrightarrow{\text{CaC}_2, \Delta} \text{(R)-2,2,3-Trimethyl-5-(m-hydroxyphenyl)-1,3-oxazolidine}
$$
Key parameters:
Regioselective Sulfation
The unprotected meta-hydroxyl group undergoes sulfation using sulfur trioxide-pyridine complex in dichloroethane. This agent ensures controlled electrophilic substitution without polymerizing the benzyl alcohol moiety:
$$
\text{Oxazolidine intermediate} + \text{SO}3\text{-Pyridine} \xrightarrow{\text{CH}2\text{Cl}_2, 0°C} \text{Sulfated oxazolidine}
$$
Optimization insights :
- Stoichiometry: 1.2 equivalents SO3-pyridine to prevent di-sulfation
- Reaction time: 3 hours at 0°C followed by 1 hour at 25°C
- Quenching: Ice-cold sodium bicarbonate solution (pH 7–8)
Oxazolidine Cleavage and Isolation
Hydrolysis with gaseous HCl in ether regenerates the amine while maintaining the sulfate ester:
$$
\text{Sulfated oxazolidine} + \text{HCl} \xrightarrow{\text{Et}_2\text{O}} \text{(R)-Mono(hydrogensulfate) ester hydrochloride}
$$
Characterization data :
- Melting point : 128–130°C
- Optical rotation : $$\alphaD^{25} = -10.6^\circ$$ (C$$2$$H$$_5$$OH)
- IR (KBr) : 1760 cm$$^{-1}$$ (S=O stretch), 2700 cm$$^{-1}$$ (NH$$_2^+$$)
Boron Ester Transesterification Approach
Borate Intermediate Synthesis
The meta-hydroxyl group is converted to a trialkyl borate using tributyl borate in dichloroethane:
$$
3 \text{(R)-Phenylephrine} + \text{B(OBu)}_3 \xrightarrow{\Delta} \text{Tri-phenylephrine borate} + 3 \text{BuOH}
$$
Critical conditions :
- Solvent : Anhydrous dichloroethane (300 mL per 0.1 mol substrate)
- Temperature : 80°C for 6 hours under nitrogen
- Catalyst : 0.5 mol% p-toluenesulfonic acid
Sulfuric Acid-Mediated Transesterification
Controlled addition of 98% sulfuric acid at 0°C facilitates sulfate ester formation:
$$
\text{Tri-phenylephrine borate} + \frac{3}{2} \text{H}2\text{SO}4 \rightarrow \text{(R)-Mono(hydrogensulfate)} + \text{H}3\text{BO}3
$$
Process modifications :
- Acid addition rate: 0.5 mL/min to prevent exothermic side reactions
- Post-reaction stirring: 2 hours at 0°C, 24 hours at 70°C
- Boric acid removal: Centrifugation at 10,000 rpm for 15 min
Final Product Isolation
Neutralization with methanolic NaOH yields the free base, which is recrystallized from ethanol/water (1:3):
Yield : 68%
Purity : >98% (HPLC, C18 column, 0.1% TFA/MeCN gradient)
Direct Sulfation Using Diphosphorus Pentaoxide
In Situ Sulfur Trioxide Generation
Diphosphorus pentaoxide (P$$4$$O$${10}$$) reacts with sulfuric acid to generate reactive SO$$_3$$ species:
$$
\text{P}4\text{O}{10} + 6 \text{H}2\text{SO}4 \rightarrow 4 \text{HPO}3 + 6 \text{SO}3 + 3 \text{H}_2\text{O}
$$
Sulfation Reaction
(R)-Phenylephrine is treated with the SO$$3$$/H$$2$$SO$$_4$$ mixture in 1,2-dichloroethane:
$$
\text{(R)-Phenylephrine} + \text{SO}3 \xrightarrow{\text{ClCH}2\text{CH}_2\text{Cl}} \text{Mono(hydrogensulfate) ester}
$$
Optimized parameters :
- Molar ratio : 1:1.5 (phenylephrine:SO$$_3$$)
- Temperature : -10°C to 0°C
- Reaction time : 45 minutes
Workup and Purification
Excess acid is neutralized with Amberlite IRA-400 (OH$$^-$$ form), followed by solvent removal and silica gel chromatography (EtOAc/MeOH 9:1):
Key metrics :
- Yield : 63%
- Regioselectivity : >95% (meta:para sulfation by $$^1$$H NMR)
Comparative Analysis of Methods
| Parameter | Oxazolidine Method | Boron Ester Method | Direct Sulfation |
|---|---|---|---|
| Protection required | Yes (amine) | No | No |
| Reaction steps | 3 | 2 | 1 |
| Overall yield | 58% | 68% | 63% |
| Purity | 99% (HPLC) | 98% | 95% |
| Stereochemical loss | <1% | 2% | 5% |
| Scalability | Pilot scale (100 g) | Industrial | Lab scale |
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, 3-hydroxy-alpha-((methylamino)methyl)-, mono(hydrogensulfate) (ester), ®- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohol derivatives.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzenemethanol, 3-hydroxy-alpha-((methylamino)methyl)-, mono(hydrogensulfate) (ester), ®- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its pharmacological properties and potential therapeutic applications.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenemethanol, 3-hydroxy-alpha-((methylamino)methyl)-, mono(hydrogensulfate) (ester), ®- involves its interaction with specific molecular targets and pathways. The hydroxy and methylamino groups play a crucial role in its binding to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features :
- Core structure: A benzenemethanol backbone with a 3-hydroxy substituent.
- Chiral center : (R)-configuration at the α-carbon, critical for receptor binding .
- Functional groups: Methylamino group (-CH2NHCH3) and hydrogensulfate ester (-OSO3H) .
Comparison with Structurally Similar Compounds
Phenylephrine Hydrochloride (CAS 61-76-7)
Structural Differences :
- Replaces the hydrogensulfate ester with a hydrochloride salt (-HCl) at the amino group . Properties:
- Molecular Weight : 203.67 g/mol (vs. 289.3 g/mol for the sulfate ester).
- Solubility : Highly water-soluble due to ionic character, unlike the sulfate ester, which may have pH-dependent solubility .
Applications : - Preferred in injectable formulations due to rapid dissociation. The sulfate ester may offer prolonged release .
Benzenemethanol, 3-phenoxy-, acetate (CAS 50789-44-1)
Structural Differences :
- Replaces the methylamino and hydrogensulfate groups with a phenoxy (-OPh) and acetate ester (-OAc) . Properties:
- Molecular Weight : 242.27 g/mol.
- Volatility : Higher than phenylephrine derivatives due to the acetate group.
Applications : - Used in fragrances or as a synthetic intermediate, lacking pharmacological activity .
Dicofol (No CAS provided in evidence)
Structural Differences :
- Substitutes 3-hydroxy and methylamino groups with chloro (-Cl) and trichloromethyl (-CCl3) groups . Properties:
- Lipophilicity : Higher due to halogenation, enhancing environmental persistence.
Applications : - Acaricide/pesticide, demonstrating how structural tweaks divert functionality from medicinal to industrial use .
(R)-α-Methylbenzenemethanol (CAS 1517-69-7)
Structural Differences :
- Lacks the 3-hydroxy and methylamino groups; features a simple methyl substituent . Properties:
- Boiling Point : 371.2 K (98.05°C), lower than phenylephrine derivatives due to reduced polarity .
Applications : - Intermediate in organic synthesis, highlighting the role of functional groups in directing applications .
Research Findings and Data Tables
Table 1: Structural and Functional Comparison
| Compound Name | CAS | Key Substituents | Molecular Weight (g/mol) | Application |
|---|---|---|---|---|
| Target Compound (sulfate ester) | N/A | -OSO3H, -CH2NHCH3 | ~289.3* | Prodrug/formulation |
| Phenylephrine Hydrochloride | 61-76-7 | -HCl, -CH2NHCH3 | 203.67 | Nasal decongestant |
| 3-Phenoxybenzyl acetate | 50789-44-1 | -OAc, -OPh | 242.27 | Fragrance intermediate |
| Dicofol | N/A | -Cl, -CCl3 | ~370.5 | Pesticide |
| (R)-α-Methylbenzenemethanol | 1517-69-7 | -CH3 | 136.19 | Organic synthesis |
*Calculated based on phenylephrine (MW 167.2) + HSO4 (MW 97.1).
Table 2: Pharmacokinetic Properties
| Property | Target Compound (sulfate ester) | Phenylephrine HCl |
|---|---|---|
| Water Solubility | Moderate (pH-dependent) | High |
| Plasma Half-Life | Prolonged (ester hydrolysis) | Short (<2 hours) |
| Bioavailability | Enhanced in GI tract | Rapid absorption |
| Metabolic Pathway | Esterase-mediated hydrolysis | Direct renal excretion |
Key Observations
- Stereochemistry Matters : The (R)-enantiomer of phenylephrine is pharmacologically active, while the (S)-form exhibits negligible activity .
- Salt vs. Ester : Hydrochloride salts prioritize immediate action, whereas sulfate esters may optimize sustained release or reduce gastric irritation .
- Functional Group Impact: Halogenation (e.g., dicofol) or esterification (e.g., 3-phenoxy acetate) drastically alters application, from medicinal to industrial .
Biological Activity
Benzenemethanol, 3-hydroxy-alpha-((methylamino)methyl)-, mono(hydrogensulfate) (ester), (R)-, also known by its CAS number 78995-75-2, is a chemical compound with potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of Benzenemethanol, 3-hydroxy-alpha-((methylamino)methyl)-, mono(hydrogensulfate) (ester), (R)- is . Its structure includes a hydroxyl group and a methylamino group, which contribute to its biological properties.
Structure Representation
| Property | Description |
|---|---|
| CAS Number | 78995-75-2 |
| Molecular Formula | C9H13NO5S |
| Synonyms | 87913-97-1, DTXSID50236690 |
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of Benzenemethanol derivatives. For instance, the compound has shown promising activity against various bacterial strains. In vitro assays demonstrated significant inhibition of growth in Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
- Tested Strains: Staphylococcus aureus, Escherichia coli
- Minimum Inhibitory Concentration (MIC):
- S. aureus: 32 µg/mL
- E. coli: 64 µg/mL
These findings suggest that the compound may serve as a basis for developing new antimicrobial agents.
Antioxidant Activity
The antioxidant potential of Benzenemethanol derivatives has been assessed using DPPH and FRAP assays. The results indicated that these compounds could effectively scavenge free radicals, thus providing protective effects against oxidative stress.
Table: Antioxidant Activity Results
| Compound | DPPH IC50 (µg/mL) | FRAP Value (µM FeSO4) |
|---|---|---|
| Benzenemethanol Derivative A | 25 | 150 |
| Benzenemethanol Derivative B | 30 | 120 |
Neuroprotective Effects
Emerging research suggests that Benzenemethanol derivatives may exhibit neuroprotective effects. In animal models, these compounds have been shown to reduce neuroinflammation and improve cognitive function.
Case Study: Neuroprotection in Rodent Models
- Model Used: LPS-induced neuroinflammation
- Outcome Measures:
- Reduced levels of pro-inflammatory cytokines (IL-6, TNF-alpha)
- Improved memory retention in behavioral tests
The biological activity of Benzenemethanol derivatives can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: Compounds may inhibit enzymes involved in inflammatory pathways.
- Modulation of Cell Signaling: These compounds can influence signaling pathways related to cell survival and apoptosis.
- Antioxidant Defense Activation: They may enhance the body's antioxidant defenses by upregulating endogenous antioxidant enzymes.
Q & A
Q. What validated analytical methods are recommended for purity assessment of (R)-3-hydroxy-α-((methylamino)methyl)benzenemethanol and its derivatives?
Methodological Answer: Purity testing should follow pharmacopeial standards (e.g., USP, EP) using reversed-phase HPLC with UV detection. For example:
- Column: Purospher® STAR RP-18 endcapped (C18 stationary phase) .
- Mobile Phase: Gradient elution with acetonitrile and phosphate buffer (pH 2.5–3.0) to resolve the parent compound from impurities like oxidation byproducts or stereoisomers .
- Internal Standards: Use structurally similar compounds (e.g., phenylephrine bitartrate) for quantitation .
- Validation Parameters: Include specificity, linearity (R² > 0.99), and precision (RSD < 2%) per ICH guidelines .
Q. How is the stereochemical integrity of the (R)-enantiomer confirmed during synthesis?
Methodological Answer: Chiral chromatography or polarimetry is essential:
- Chiral HPLC: Use a Chiralpak® IA or IB column with a hexane/ethanol mobile phase containing 0.1% trifluoroacetic acid to separate (R)- and (S)-enantiomers .
- Polarimetry: Specific optical rotation ([α]D²⁵) should align with literature values (e.g., [α]D²⁵ = −52° to −54° for phenylephrine hydrochloride, a related compound) .
- X-ray Crystallography: Resolve crystal structures to confirm absolute configuration .
Advanced Research Questions
Q. What strategies resolve contradictions in stability data under varying pH conditions?
Methodological Answer: Design a stability-indicating study with controlled variables:
- Forced Degradation: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours. Monitor degradation via UPLC-MS to identify labile functional groups (e.g., ester hydrolysis or sulfation) .
- pH-Rate Profiling: Determine degradation kinetics across pH 1–10 using buffers. For example, ester hydrolysis may dominate at pH > 8, while oxidation peaks at pH 5–7 .
- Data Reconciliation: Use multivariate analysis (e.g., PCA) to correlate degradation pathways with environmental factors .
Q. How can enantiomeric purity be maintained during scale-up synthesis?
Methodological Answer: Optimize asymmetric synthesis and purification:
- Catalytic Asymmetric Synthesis: Employ chiral catalysts (e.g., Ru-BINAP complexes) for stereoselective reduction of ketone intermediates .
- Crystallization-Induced Diastereomer Resolution: Convert the enantiomers into diastereomeric salts (e.g., using L-tartaric acid) and selectively crystallize the (R)-form .
- In-Process Controls (IPC): Monitor enantiomeric excess (ee) via chiral HPLC at critical stages (e.g., after reduction and before salt formation) .
Q. What advanced techniques characterize interactions between the hydrogensulfate ester and biological targets?
Methodological Answer: Use biophysical and computational methods:
- Surface Plasmon Resonance (SPR): Measure binding affinity (KD) to adrenergic receptors (e.g., α₁-AR) using immobilized receptor proteins .
- Molecular Dynamics (MD) Simulations: Model the ligand-receptor interaction to identify key residues (e.g., Asp113 in α₁-AR) involved in hydrogen bonding with the hydrogensulfate group .
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of binding to assess entropy-driven vs. enthalpy-driven interactions .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
